

# Spectroscopic Profile of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-2-(2-fluorophenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Amino-2-(2-fluorophenyl)ethanol**, a molecule of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the known spectral properties of its constituent functional groups. This includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Amino-2-(2-fluorophenyl)ethanol**. These predictions are derived from established principles of spectroscopic interpretation and data from structurally analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.40-7.25	m	2H	Ar-H
~7.15-7.00	m	2H	Ar-H
~4.20	dd	1H	CH-OH
~3.80	dd	1H	CH <sub>2</sub> -OH (diastereotopic)
~3.65	dd	1H	CH <sub>2</sub> -OH (diastereotopic)
~2.50	br s	3H	NH <sub>2</sub> , OH

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 (d, J ≈ 245 Hz)	C-F
~130 (d, J ≈ 8 Hz)	Ar-C
~129 (d, J ≈ 4 Hz)	Ar-C
~125 (d, J ≈ 15 Hz)	Ar-C
~124 (d, J ≈ 2 Hz)	Ar-C
~115 (d, J ≈ 22 Hz)	Ar-C
~65	CH <sub>2</sub> -OH
~58	CH-NH <sub>2</sub>

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), arising from coupling with the <sup>19</sup>F nucleus.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2960-2850	Medium	Aliphatic C-H stretching
1620-1580	Medium	N-H bending (scissoring)
1500-1400	Strong	Aromatic C=C stretching
1250-1200	Strong	C-F stretching
1250-1020	Medium to Strong	C-N and C-O stretching
800-700	Strong	Aromatic C-H bending (out-of-plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

m/z	Proposed Fragment
155	[M] <sup>+</sup> (Molecular Ion)
138	[M - NH <sub>3</sub> ] <sup>+</sup>
124	[M - CH <sub>2</sub> OH] <sup>+</sup>
109	[C <sub>6</sub> H <sub>4</sub> F-CH] <sup>+</sup>
96	[C <sub>6</sub> H <sub>5</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Sample Preparation and Acquisition:

- Sample Preparation: Weigh approximately 5-10 mg of **2-Amino-2-(2-fluorophenyl)ethanol** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
  - Use a standard 90° pulse sequence.
  - Set the number of scans to a minimum of 16, increasing for better signal-to-noise if the sample is dilute.
  - Set the relaxation delay to at least 1 second.
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  nucleus frequency.
  - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the number of scans to a minimum of 1024, as the  $^{13}\text{C}$  nucleus is much less sensitive than  $^1\text{H}$ .
  - Set the relaxation delay to 2 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.[\[1\]](#)
- Sample Application: Place a small amount of the solid **2-Amino-2-(2-fluorophenyl)ethanol** powder directly onto the ATR crystal.[\[2\]](#)
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[2\]](#) The data is collected over a range of approximately 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Electron Ionization (EI) - MS:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[\[3\]](#) For direct insertion, the sample is placed in a capillary tube at the end of the probe.
- Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[4\]](#)[\[5\]](#) This causes the molecules to ionize, primarily forming a radical cation (the molecular ion).
- Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking the molecule into smaller, charged fragments.[\[6\]](#)[\[7\]](#)
- Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

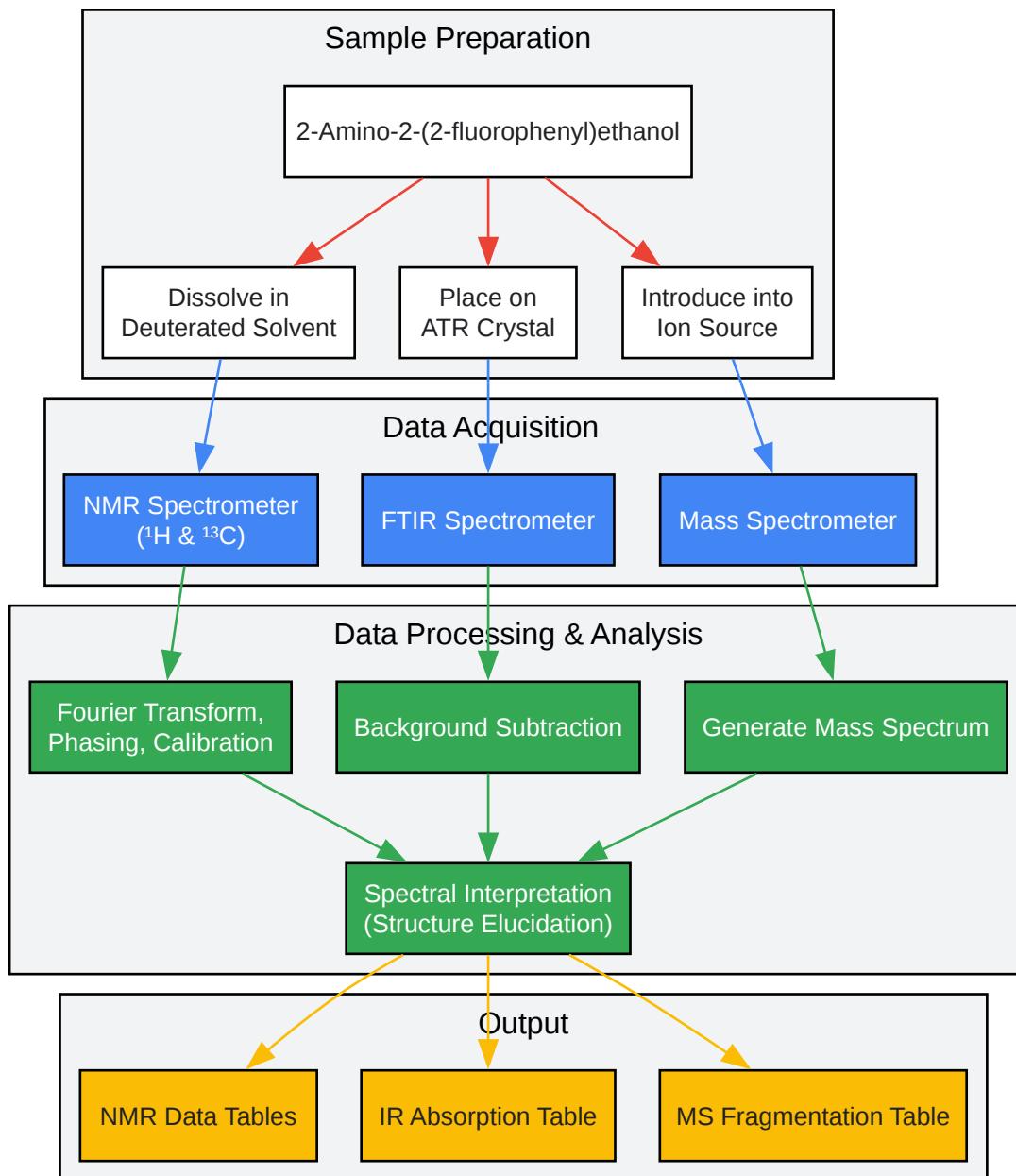
mass-to-charge ratio (m/z).<sup>[8]</sup>

- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.<sup>[8]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-2-(2-fluorophenyl)ethanol**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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